molecular formula C12H13NO2 B8569522 5-(4-Cyanophenyl)pentanoic acid

5-(4-Cyanophenyl)pentanoic acid

Cat. No. B8569522
M. Wt: 203.24 g/mol
InChI Key: RJJISMTUBQJBPK-UHFFFAOYSA-N
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Patent
US05354738

Procedure details

A solution of 1.47 g (7.32 mmol) of (3) in 90 mL of methanol was hydrogenated over 200 mg of 5% Pd/CaCO3 at 5 psi hydrogen over a 1.2 hour period. After removing the catalyst by filtration and evaporation of the solvent in vacuo, the residue was triturated with ether followed by hexane which afforded a white solid: m.p. 101°-102° C.
Name
( 3 )
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[CH:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:5][CH:4]=1)#[N:2].[H][H]>CO.[Pd].C([O-])([O-])=O.[Ca+2]>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:7][CH:8]=1)#[N:2] |f:3.4.5|

Inputs

Step One
Name
( 3 )
Quantity
1.47 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C=CCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd].C(=O)([O-])[O-].[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration and evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
afforded a white solid

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)CCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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